molecular formula C17H17NOSe B12913683 5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole CAS No. 828939-62-4

5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole

Cat. No.: B12913683
CAS No.: 828939-62-4
M. Wt: 330.3 g/mol
InChI Key: JRQLCONUTPMRNL-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then treated with acetic anhydride to yield the isoxazole ring. The phenylselanyl group is introduced through a nucleophilic substitution reaction using phenylselenyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield dihydroisoxazole derivatives.

    Substitution: The phenylselanyl group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Selenoxide derivatives.

    Reduction: Dihydroisoxazole derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The phenylselanyl group can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The isoxazole ring may also contribute to its biological activity by interacting with cellular receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar structure but lacks the phenylselanyl group.

    3-Phenyl-5-methylisoxazole: Another isoxazole derivative with different substituents.

    5-Methyl-3-phenylisoxazole-4-carbonyl chloride: Contains a carbonyl chloride group instead of the phenylselanyl group.

Uniqueness

The presence of the phenylselanyl group in 5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other isoxazole derivatives and highlights its potential for various applications in research and industry.

Properties

CAS No.

828939-62-4

Molecular Formula

C17H17NOSe

Molecular Weight

330.3 g/mol

IUPAC Name

5-methyl-3-phenyl-5-(phenylselanylmethyl)-4H-1,2-oxazole

InChI

InChI=1S/C17H17NOSe/c1-17(13-20-15-10-6-3-7-11-15)12-16(18-19-17)14-8-4-2-5-9-14/h2-11H,12-13H2,1H3

InChI Key

JRQLCONUTPMRNL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C2=CC=CC=C2)C[Se]C3=CC=CC=C3

Origin of Product

United States

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